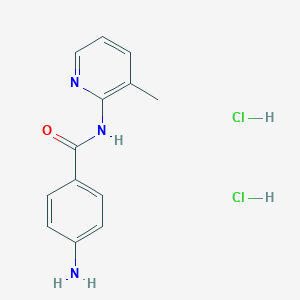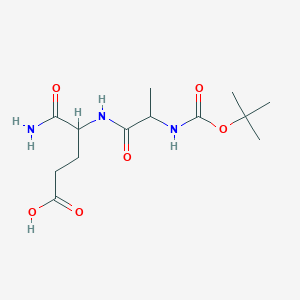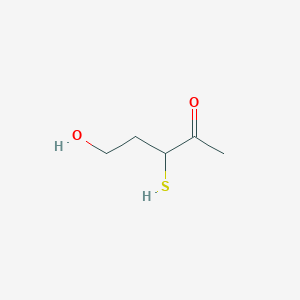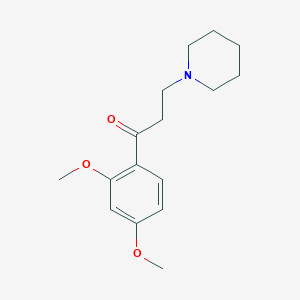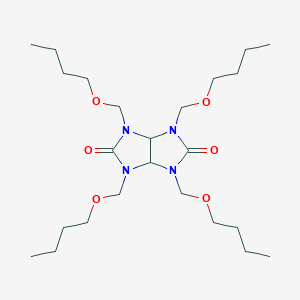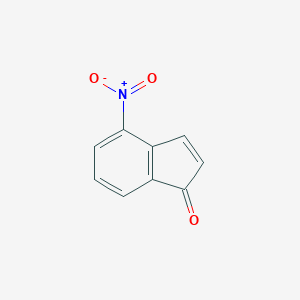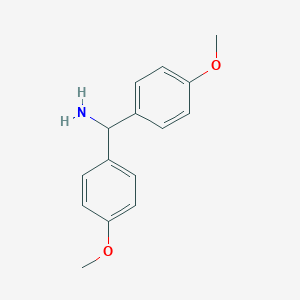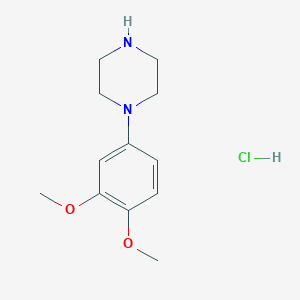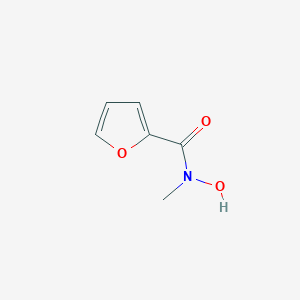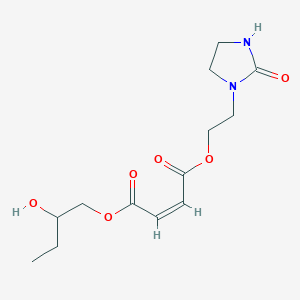![molecular formula C13H17NO4 B098274 N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide CAS No. 17016-65-8](/img/structure/B98274.png)
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide, also known as DMOB, is a small molecule compound that has been widely used in scientific research. DMOB is a derivative of salicylamide and has been shown to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects.
Mécanisme D'action
The mechanism of action of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of O-GlcNAcase, an enzyme that removes O-GlcNAc modification from proteins. This leads to an increase in protein O-GlcNAcylation, which has been implicated in various cellular processes, including transcription, translation, and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide in lab experiments is its relatively low cost and easy availability. This compound has also been shown to have good stability and solubility in water. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to inhibit other enzymes besides O-GlcNAcase. In addition, the effects of this compound may be cell type-specific, and the optimal concentration and duration of treatment may vary depending on the experimental system used.
Orientations Futures
There are many potential future directions for research on N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide. One area of interest is the development of more potent and selective inhibitors of O-GlcNAcase. Another area of research is the study of the role of O-GlcNAcylation in various diseases, including cancer and diabetes. In addition, this compound may have potential applications in the development of antiviral therapies. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound with various biological activities. Its synthesis method has been optimized to produce high yields of pure this compound. This compound has been extensively studied for its potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer effects. Its mechanism of action involves the inhibition of O-GlcNAcase, leading to an increase in protein O-GlcNAcylation. This compound has many advantages for lab experiments, but also has limitations. There are many potential future directions for research on this compound, including the development of more potent and selective inhibitors of O-GlcNAcase and the study of its role in various diseases.
Méthodes De Synthèse
The synthesis of N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide involves the reaction of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide with 2-aminobenzamide in the presence of silver carbonate. The resulting product is then deacetylated with sodium methoxide to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the replication of various viruses, including hepatitis B virus, human immunodeficiency virus, and influenza virus. This compound has also been found to have anti-inflammatory and anticancer effects. In addition, this compound has been used as a tool compound to study the role of O-GlcNAc modification in various biological processes.
Propriétés
Numéro CAS |
17016-65-8 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-[(2R,3R,4R)-3,6-dihydroxy-2-methyloxan-4-yl]benzamide |
InChI |
InChI=1S/C13H17NO4/c1-8-12(16)10(7-11(15)18-8)14-13(17)9-5-3-2-4-6-9/h2-6,8,10-12,15-16H,7H2,1H3,(H,14,17)/t8-,10-,11?,12+/m1/s1 |
Clé InChI |
AUQYLAKMWJNZTO-VJPOPMDVSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H](CC(O1)O)NC(=O)C2=CC=CC=C2)O |
SMILES |
CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O |
SMILES canonique |
CC1C(C(CC(O1)O)NC(=O)C2=CC=CC=C2)O |
Synonymes |
3-(Benzoylamino)-2,3,6-trideoxy-D-lyxo-hexopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



